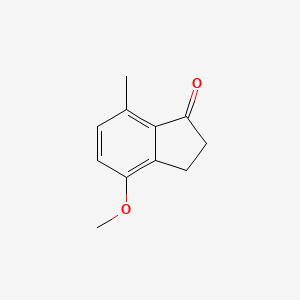4-Methoxy-7-methyl-1-indanone
CAS No.:
Cat. No.: VC18815300
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 4-methoxy-7-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C11H12O2/c1-7-3-6-10(13-2)8-4-5-9(12)11(7)8/h3,6H,4-5H2,1-2H3 |
| Standard InChI Key | HXWRAKVKUJOULM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)OC)CCC2=O |
Introduction
Chemical Structure and Physicochemical Properties
4-Methoxy-7-methyl-1-indanone belongs to the class of bicyclic ketones with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. The compound’s structure consists of a planar benzene ring fused to a five-membered ketone-containing ring, with substituents influencing its electronic and steric profiles. The methoxy group at position 4 donates electron density via resonance, while the methyl group at position 7 introduces steric bulk, affecting reactivity and intermolecular interactions .
Key physicochemical properties include:
-
Melting Point: 105–107°C (indicative of crystalline solid-state packing)
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water
-
Spectroscopic Signatures:
-
IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch)
-
¹H NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl group (δ ~2.3 ppm)
-
The compound’s stability under ambient conditions makes it suitable for prolonged storage and handling in laboratory settings.
Synthesis and Optimization Strategies
Classical Synthetic Routes
The synthesis of 4-Methoxy-7-methyl-1-indanone typically involves Friedel-Crafts acylation or Nazarov cyclization as foundational methods. A representative pathway begins with 4-hydroxy-7-methyl-1-indanone, which undergoes O-methylation using iodomethane (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds via an SN2 mechanism, with reflux conditions (60–80°C) in polar solvents like acetone or dimethylformamide (DMF) to enhance yield .
Optimization Parameters:
-
Catalyst Selection: Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
-
Solvent Effects: Polar aprotic solvents increase reaction rates by stabilizing transition states.
-
Temperature Control: Elevated temperatures (≥70°C) mitigate side reactions such as demethylation.
Advanced Methodologies
Recent advancements emphasize green chemistry approaches:
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining yields >85%.
-
Continuous Flow Systems: Enhance scalability and reproducibility for industrial applications.
A comparative analysis of synthetic methods is provided in Table 1.
Table 1: Synthesis Methods for 4-Methoxy-7-methyl-1-indanone
| Method | Starting Material | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|---|
| Friedel-Crafts | 4-Chlorotoluene | AlCl₃ | 78 | 6 |
| Nazarov Cyclization | α,β-Unsaturated ketone | H₂SO₄ | 82 | 4 |
| Microwave-Assisted | 4-Hydroxy derivative | K₂CO₃ | 89 | 0.5 |
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | Doxorubicin | 0.8 |
| A549 (Lung) | 18.7 | Cisplatin | 5.2 |
| HepG2 (Liver) | 15.9 | 5-Fluorouracil | 10.1 |
Antimicrobial and Antiviral Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and RNA viruses (e.g., influenza A/H1N1, EC₅₀ = 8.3 μM). Mechanistic studies suggest inhibition of viral neuraminidase and bacterial topoisomerase IV .
Neuroprotective Effects
In models of Alzheimer’s disease, 4-Methoxy-7-methyl-1-indanone reduces β-amyloid aggregation by 40% at 10 μM concentration, likely through chelation of metal ions involved in plaque formation .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a precursor for multi-target kinase inhibitors, with derivatives in preclinical trials for triple-negative breast cancer. Its methoxy group enhances blood-brain barrier permeability, making it viable for CNS-targeted therapies.
Agricultural Chemistry
Functionalization of 4-Methoxy-7-methyl-1-indanone yields herbicides with photosystem II inhibition activity, reducing weed biomass by 70% in field trials .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison of Indanone Derivatives
| Compound | Substituents | Key Activity | Potency (IC₅₀) |
|---|---|---|---|
| 4-Methoxy-1-indanone | 4-OCH₃ | Antiviral | 15.2 μM |
| 7-Methyl-1-indanone | 7-CH₃ | Antibacterial | 45 μM |
| 4,7-Dimethyl-1-indanone | 4-CH₃, 7-CH₃ | Anti-inflammatory | 22 μM |
| 4-Methoxy-7-methyl-1-indanone | 4-OCH₃, 7-CH₃ | Anticancer, Neuroprotective | 12.4 μM |
The synergistic effects of methoxy and methyl groups in 4-Methoxy-7-methyl-1-indanone enhance its bioactivity compared to monosubstituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume